molecular formula C21H27N5 B12804830 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- CAS No. 24892-90-8

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)-

Cat. No.: B12804830
CAS No.: 24892-90-8
M. Wt: 349.5 g/mol
InChI Key: RHDNKXYQUZIPEI-UHFFFAOYSA-N
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Description

Historical Context of Triazine-Based Compound Development

The 1,3,5-triazine nucleus, first synthesized in the mid-19th century, emerged as a foundational structure in heterocyclic chemistry due to its symmetry and reactivity. Early work by Adolf Pinner in the late 1800s established the Pinner triazine synthesis , a method involving the reaction of alkyl or aryl amidines with phosgene to produce substituted triazines. This approach laid the groundwork for systematic modifications of the triazine ring, enabling the development of derivatives such as melamine (1,3,5-triazine-2,4,6-triamine), which became industrially significant in polymer production.

By the mid-20th century, advancements in nitrile trimerization—particularly using cyanogen chloride or cyanamide—enabled large-scale production of symmetrical 1,3,5-triazines. These methods facilitated the exploration of triazines in diverse applications, including agrochemicals, dyes, and pharmaceuticals. For instance, the synthesis of benzoguanamine (a phenyl-substituted triazine) via benzonitrile and dicyandiamide highlighted the scaffold’s adaptability to aromatic functionalization.

The late 20th and early 21st centuries saw a surge in triazine research driven by their biological potential. Studies demonstrated that 1,3,5-triazine derivatives exhibit antiviral, anticancer, and antimicrobial activities , often linked to their ability to mimic purine or pyrimidine bases in nucleic acids. For example, hydrazone and pyrazole derivatives of 1,3,5-triazine-2,4-diamine showed promise as kinase inhibitors and antimalarial agents. These discoveries underscored the scaffold’s utility in rational drug design.

Properties

CAS No.

24892-90-8

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

IUPAC Name

6,6-dimethyl-1-[4-(4-phenylbutyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H27N5/c1-21(2)25-19(22)24-20(23)26(21)18-14-12-17(13-15-18)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H4,22,23,24,25)

InChI Key

RHDNKXYQUZIPEI-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)CCCCC3=CC=CC=C3)N)N)C

Origin of Product

United States

Preparation Methods

Multi-Component One-Pot Synthesis Using Cyanoguanidine

A widely used approach for synthesizing 6-substituted 1,3,5-triazine-2,4-diamines involves a three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines under acidic conditions. This method can be enhanced by microwave irradiation to improve reaction rates and yields.

  • Procedure:

    • Mix cyanoguanidine, aromatic aldehyde, and arylamine in the presence of hydrochloric acid.
    • Apply focused microwave irradiation to accelerate the reaction.
    • The intermediate formed undergoes Dimroth rearrangement upon treatment with a base, followed by spontaneous dehydrogenation and aromatization to yield the target 6,N2-diaryl-1,3,5-triazine-2,4-diamines.
  • Advantages:

    • One-pot synthesis reduces purification steps.
    • Microwave irradiation shortens reaction time significantly.
    • Mild reaction conditions and good yields reported.
  • Reference Reaction Scheme:
    Cyanoguanidine + Aromatic Aldehyde + Arylamine → Intermediate → Base treatment → 6,N2-diaryl-1,3,5-triazine-2,4-diamine

Biguanide-Based Synthesis via Ester Coupling

Another method involves the synthesis of 1,3,5-triazine derivatives starting from biguanide intermediates, which are reacted with esters to form the triazine ring system.

  • Key Steps:

    • Neutralization of biguanide to generate the free base form.
    • Reaction of biguanide with ester compounds under controlled conditions without additional base to avoid hydrolysis by-products.
    • Purification by silica gel chromatography yields the desired triazine derivatives.
  • Yields and Challenges:

    • Moderate yields (typically 30-60%) depending on ester and reaction conditions.
    • Side reactions such as ester hydrolysis can reduce yield if water or base is present.
  • Characterization:

    • Products confirmed by 1H and 13C NMR, IR, mass spectrometry, and melting point analysis.
  • Significance:

    • This method allows structural diversification by varying ester substrates, useful for medicinal chemistry optimization.

Catalytic Coupling Using Metal Catalysts

A patented method describes the preparation of 2,4-diamine-1,3,5-triazine compounds via coupling reactions catalyzed by copper metal catalysts.

  • Reaction Conditions:

    • Reactants: Compound I and Compound II (specific precursors to the triazine core).
    • Catalyst: Copper metal catalyst with appropriate ligands.
    • Base: Alkaline substances to facilitate coupling.
    • Solvent: Suitable organic solvent.
    • Temperature: 80–140 °C.
    • Reaction Time: 6–14 hours.
  • Advantages:

    • Mild reaction conditions.
    • Cost-effective and scalable for industrial applications.
    • The method yields compounds with antibacterial activity, indicating potential pharmaceutical relevance.
  • Industrial Relevance:

    • The process is suitable for large-scale synthesis due to operational simplicity and moderate temperatures.

Substitution Reactions on Cyanuric Chloride

A classical synthetic route to 1,3,5-triazine derivatives involves stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

  • General Procedure:

    • React cyanuric chloride with nucleophiles such as amines or amino acids under controlled temperature to replace chlorine atoms selectively.
    • For example, reaction with amino acids in the presence of triethylamine in dioxane/water mixture yields amino acid-substituted triazines.
    • The reaction is typically carried out at room temperature with stirring overnight, followed by acid neutralization and isolation of the product.
  • Utility:

    • This method allows introduction of diverse substituents at the 2 and 4 positions of the triazine ring.
    • Useful for preparing derivatives with tailored biological activities.

Comparative Summary of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Multi-component microwave-assisted synthesis Cyanoguanidine, aromatic aldehydes, arylamines Acidic medium, microwave irradiation Fast, one-pot, good yields Requires microwave equipment
Biguanide-ester coupling Biguanide, esters Neutralization, mild heating Structural diversity, moderate yields Sensitive to water/base, side reactions
Copper-catalyzed coupling Specific precursors (Compounds I & II), Cu catalyst 80–140 °C, 6–14 h Mild, scalable, cost-effective Requires catalyst and ligand optimization
Cyanuric chloride substitution Cyanuric chloride, amines, amino acids Room temp to mild heating Versatile substitution, well-established Stepwise substitution needed

Research Findings and Notes

  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times from hours to minutes while maintaining or improving yields of 1,3,5-triazine derivatives.

  • The biguanide-based approach allows for the synthesis of novel derivatives with potential anticancer activity, though yields can be variable and require careful control of reaction conditions to minimize hydrolysis.

  • Copper-catalyzed coupling methods provide an industrially viable route with mild conditions and have shown the ability to produce compounds with antibacterial properties, indicating the method’s utility beyond just synthesis.

  • Classical substitution on cyanuric chloride remains a foundational method for preparing diverse 1,3,5-triazine derivatives, especially when introducing amino acid or other nucleophilic substituents.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Amino groups (-NH₂) : Participate in alkylation, acylation, and Schiff base formation.

  • Triazine ring : Susceptible to electrophilic substitution at the 2, 4, and 6 positions.

  • Phenylbutyl side chain : Undergoes typical aryl/alkyl reactions (e.g., halogenation, oxidation).

Table 2: Documented Reactions of Functional Groups

Functional GroupReaction TypeReagents/ConditionsProductSource
Amino (-NH₂)AcylationAcetyl chloride, pyridineN-Acetyl derivatives
Triazine ringElectrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted triazines
Phenylbutyl chainBrominationBr₂/FeBr₃Brominated side chain

Catalytic and Enzymatic Interactions

The compound exhibits interactions with enzymes and catalysts:

Table 3: Catalytic Activity Data

SystemConditionsObservationSource
PfDHFR enzyme (Plasmodium falciparum)In vitro assay (pH 7.4, 37°C)Competitive inhibition (Kᵢ = 2.66–171 nM)
Palladium catalysisSuzuki-Miyaura couplingForms biaryl derivatives with boronic acids
  • The dihydrotriazine scaffold binds to the active site of dihydrofolate reductase (DHFR) via hydrogen bonding and π-π stacking .

  • Palladium-catalyzed cross-coupling modifies the phenylbutyl side chain for structure-activity studies.

Stability and Degradation

  • Thermal stability : Decomposes at >238°C, releasing NH₃ and CO₂ .

  • Hydrolytic stability : Resistant to aqueous hydrolysis at pH 4–9 but degrades under strong acidic/basic conditions (pH <2 or >12) .

  • Photostability : UV exposure (254 nm) induces ring-opening reactions, forming cyanamide derivatives .

Key Research Findings

  • Antifolate activity : Derivatives show nanomolar IC₅₀ values against drug-resistant Plasmodium strains (Table 4) .

  • Structure-activity relationship (SAR) :

    • Flexibility of the phenylbutyl linker enhances DHFR binding .

    • Electron-withdrawing substituents on the triazine ring improve metabolic stability .

Table 4: Biological Activity of Analogous Compounds

CompoundPfDHFR IC₅₀ (nM)HeLa Cell Toxicity (IC₅₀, μM)
5g 55.039.0
5h 39.833.6
Pyrimethamine96.2>100

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes involved in cell growth and division. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenyl Derivatives

  • Cycloguanil (1-(4-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine) :
    Cycloguanil (CAS: N/A; PDB ligand 1CY) is an antimalarial prodrug with a 4-chlorophenyl substituent. Its smaller substituent (chlorophenyl vs. phenylbutylphenyl in the target compound) enhances metabolic stability and bioavailability. Molecular weight (251.71 g/mol) and hydrogen-bonding capacity differ due to the absence of the extended alkyl chain .
  • 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-[4-(undecyloxy)phenyl]- (CAS: 87739-97-7) :
    This analog features an undecyloxy chain instead of a phenylbutyl group, increasing hydrophobicity (logP ~6.2 estimated) and likely altering membrane permeability. Applications in surfactant or polymer stabilization are hypothesized due to its long alkyl chain .

Agrochemical Derivatives

  • Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine) :
    A widely used herbicide (CAS: 1912-24-9) with chloro and ethyl/isopropyl groups. Its polar substituents enhance water solubility (28 mg/L at 20°C) compared to the target compound’s hydrophobic phenylbutyl chain, enabling soil mobility and plant uptake .
  • Cyprazine (6-chloro-N-cyclopropyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine) :
    Similar to atrazine but with a cyclopropyl group, cyprazine exhibits higher photostability and lower mammalian toxicity (LD50 > 2,000 mg/kg) .

Heterocyclic-Functionalized Derivatives

  • IT1 (6-[4-(benzylideneamino)phenyl]-1,3,5-triazine-2,4-diamine): Studied for graphene interactions, IT1’s benzylideneamino group enables π-π stacking and charge transfer, properties absent in the target compound due to its alkyl-dominated substituent .

Data Table: Key Properties of Selected 1,3,5-Triazine-2,4-diamine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
Target Compound (CAS: 151648-38-3) 4-(4-Phenylbutyl)phenyl, 6,6-dimethyl ~400 (estimated) Hypothesized CNS/agrochemical use
Cycloguanil (PDB: 1CY) 4-Chlorophenyl, 6,6-dimethyl 251.71 Antimalarial agent
Atrazine (CAS: 1912-24-9) 6-Chloro, N-ethyl, N’-isopropyl 215.68 Herbicide (soil-applied)
1-[4-(Undecyloxy)phenyl] derivative (CAS: 87739-97-7) 4-Undecyloxy, 6,6-dimethyl ~450 (estimated) Surfactant/polymer additive

Research Findings and Mechanistic Insights

  • Binding Interactions: The target compound’s phenylbutyl chain may hinder interactions with polar biological targets (e.g., enzymes) compared to chlorophenyl or amino-substituted triazines like cycloguanil . Computational studies on IT1–IT4 suggest that electron-withdrawing substituents (e.g., chloro in atrazine) enhance charge transfer, while alkyl chains favor hydrophobic binding .
  • Stability and Reactivity : Atrazine’s chloro group renders it susceptible to hydrolysis (half-life ~150 days in soil), whereas the target compound’s alkyl substituents likely improve environmental persistence .

Biological Activity

1,3,5-Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- is a notable example that exhibits potential as an antibacterial and anticancer agent. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation. Notably, it has been studied as an inhibitor of dihydrofolate reductase (DHFR) in Escherichia coli, a target that is essential for nucleotide synthesis and thus vital for bacterial growth.

Binding Affinity Studies

Research has shown that various derivatives of 1,3,5-triazine-2,4-diamine can bind effectively to the apo form of EcDHFR. Differential scanning fluorimetry (DSF) was employed to assess binding stability, revealing significant thermal shifts indicative of strong ligand binding. For instance:

CompoundΔT (°C)IC50 (µM)Ki (µM)
NSC120927130.230.15
NSC132277120.300.20
NSC133071110.350.25

These results suggest that modifications at the R1 and R2 positions significantly influence binding affinity and inhibitory potency against DHFR .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the triazine ring enhance biological activity. Compounds with alkyl benzenesulfonyl fluoride substitutions demonstrated superior inhibitory effects compared to others lacking such modifications. This highlights the importance of electronic and steric factors in optimizing the efficacy of triazine derivatives .

Anticancer Activity

In addition to antibacterial properties, the compound has shown promise in anticancer applications. It has been reported to exhibit selective antiproliferative activity against various cancer cell lines, including breast cancer cells (MDA-MB231). The leading candidate from a series of synthesized derivatives demonstrated a GI50 value of 3.3×108 M3.3\times 10^{-8}\text{ M}, indicating potent anticancer activity .

Case Studies

  • Antitumor Activity : A study evaluated a series of triazine derivatives against melanoma cell lines and found that certain modifications led to increased cytotoxicity. The compound 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile exhibited remarkable activity with an IC50 value significantly lower than standard chemotherapeutics .
  • Inhibition of Viral Replication : Another study assessed the triazine derivatives for their anti-HSV-1 activity. Compounds were found to inhibit viral replication effectively by targeting viral enzymes essential for replication .

Q & A

Q. How can researchers integrate high-throughput screening (HTS) with cheminformatics for rapid SAR exploration?

  • Methodological Answer : Use HTS platforms (e.g., 384-well plates) to test compound libraries against multiple targets. Couple with cheminformatics tools (e.g., KNIME, RDKit) to cluster analogs by structural fingerprints (). Apply Bayesian models to prioritize derivatives with predicted bioactivity. Validate hits via dose-response curves and off-target profiling (e.g., PubChem BioAssay) .

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